2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both nitrophenoxy and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-nitrophenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: 2-nitrophenol is prepared by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The 2-nitrophenol is then reacted with acetic anhydride to form 2-(2-nitrophenoxy)acetate.
Amidation: Finally, the 2-(2-nitrophenoxy)acetate is reacted with 3-(trifluoromethyl)aniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(2-aminophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, leveraging the biological activity of the trifluoromethyl group.
Materials Science: It is investigated for its potential use in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with biological membranes and proteins, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(2-aminophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: A reduced form of the compound with an amino group instead of a nitro group.
2-(2-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide: A positional isomer with the trifluoromethyl group at a different position on the phenyl ring.
Uniqueness
2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both nitrophenoxy and trifluoromethylphenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)10-4-3-5-11(8-10)19-14(21)9-24-13-7-2-1-6-12(13)20(22)23/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEBXJINHMYLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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